9,13-Epidioxy-8(14)-abieten-18-oic acid
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Overview
Description
9,13-Epidioxy-8(14)-abieten-18-oic acid is a diterpenoid compound derived from the herbs of Cedrus deodara. It has a molecular formula of C20H30O4 and a molecular weight of 334.45 g/mol . This compound is known for its potent inhibitory effects on Epstein-Barr virus early antigen activation induced by the tumor promoter 12-O-tetradecanoylphorbol 13-acetate .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 9,13-Epidioxy-8(14)-abieten-18-oic acid are not well-documented. given its natural occurrence, extraction from plant sources followed by purification is a plausible method.
Chemical Reactions Analysis
Types of Reactions
9,13-Epidioxy-8(14)-abieten-18-oic acid undergoes various chemical reactions, including oxidation and substitution reactions .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents and solvents like chloroform and dichloromethane .
Major Products
Scientific Research Applications
9,13-Epidioxy-8(14)-abieten-18-oic acid has several scientific research applications:
Chemistry: It is used as a signaling inhibitor and in studies related to its biological and pharmacological activities.
Biology: The compound shows potent inhibitory effects on Epstein-Barr virus early antigen activation.
Medicine: Its antiviral properties make it a subject of interest in medical research.
Mechanism of Action
The mechanism of action of 9,13-Epidioxy-8(14)-abieten-18-oic acid involves its inhibitory effects on Epstein-Barr virus early antigen activation . The molecular targets and pathways involved in this process are not fully elucidated but are believed to be related to its interaction with specific viral proteins and cellular pathways .
Comparison with Similar Compounds
Properties
Molecular Formula |
C20H30O4 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(1S,2S,6R,7R,12S)-2,6-dimethyl-12-propan-2-yl-13,14-dioxatetracyclo[10.2.2.01,10.02,7]hexadec-10-ene-6-carboxylic acid |
InChI |
InChI=1S/C20H30O4/c1-13(2)19-10-11-20(24-23-19)14(12-19)6-7-15-17(3,16(21)22)8-5-9-18(15,20)4/h12-13,15H,5-11H2,1-4H3,(H,21,22)/t15-,17+,18-,19+,20-/m0/s1 |
InChI Key |
OOHFJWCHEFCJDC-ZMHJYQQXSA-N |
Isomeric SMILES |
CC(C)[C@@]12CC[C@@]3(C(=C1)CC[C@@H]4[C@@]3(CCC[C@@]4(C)C(=O)O)C)OO2 |
Canonical SMILES |
CC(C)C12CCC3(C(=C1)CCC4C3(CCCC4(C)C(=O)O)C)OO2 |
Origin of Product |
United States |
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